An In-Depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-amine: Properties and Applications in Drug Discovery
An In-Depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-amine: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG4-amine is a heterobifunctional linker molecule increasingly utilized in the field of drug discovery and development. Its unique structure, combining a trifluoroethyl group, a tetraethylene glycol (PEG4) spacer, and a primary amine, offers a versatile platform for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
1,1,1-Trifluoroethyl-PEG4-amine is a PEG-based linker that is frequently used in the synthesis of PROTACs.[1] The primary amine group allows for covalent attachment to various molecules, while the PEG4 spacer enhances solubility and provides flexibility. The terminal trifluoroethyl group can be used for fluorine-19 NMR tracking or to modulate the physicochemical properties of the final conjugate.
| Property | Value | Source |
| Molecular Formula | C10H20F3NO4 | [2] |
| Molecular Weight | 275.3 g/mol | [2] |
| CAS Number | 1872433-72-1 | [2] |
| Appearance | Solid or oil | [3] |
| Purity | Typically ≥98% | [2] |
| Solubility | 10 mM in DMSO | [4] |
| Storage | -20°C, desiccated | [2] |
Reactivity and Applications
The primary amine of 1,1,1-Trifluoroethyl-PEG4-amine readily reacts with electrophiles such as carboxylic acids, activated esters (e.g., NHS esters), and other carbonyl compounds to form stable amide bonds.[2] This reactivity is the basis for its utility as a linker in constructing more complex molecules.
The hydrophilic nature of the PEG4 chain increases the aqueous solubility of the resulting conjugates, which is often a desirable property for biological applications.[2]
The most prominent application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.[5]
Experimental Protocols
General Protocol for Amide Bond Formation:
Materials:
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1,1,1-Trifluoroethyl-PEG4-amine
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Carboxylic acid-functionalized molecule (e.g., a ligand for a target protein)
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Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
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Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
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Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
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Reaction vessel
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Stirring apparatus
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Purification system (e.g., High-Performance Liquid Chromatography (HPLC))
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Analytical instruments (e.g., Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer)
Procedure:
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Dissolution: Dissolve the carboxylic acid-functionalized molecule in the chosen anhydrous solvent in a reaction vessel.
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Activation: Add the amide coupling reagents to the solution to activate the carboxylic acid. The specific reagents and stoichiometry will depend on the nature of the substrate.
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Linker Addition: To the activated carboxylic acid solution, add a solution of 1,1,1-Trifluoroethyl-PEG4-amine (typically 1.0-1.2 equivalents) and the tertiary amine base.
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Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Once the reaction is complete, quench the reaction as appropriate and remove the solvent under reduced pressure. The crude product can then be subjected to an aqueous work-up to remove water-soluble byproducts.
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Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the desired conjugate.
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Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Visualizing Experimental Workflows and Signaling Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule where 1,1,1-Trifluoroethyl-PEG4-amine serves as the linker to connect a target protein ligand and an E3 ligase ligand.
PROTAC-Mediated Protein Degradation Signaling Pathway
The diagram below outlines the mechanism of action for a PROTAC, leading to the targeted degradation of a protein of interest (POI).
